"Tert-butyl 4-aminoazepane-1-carboxylate" fundamental properties
"Tert-butyl 4-aminoazepane-1-carboxylate" fundamental properties
An In-depth Technical Guide to tert-Butyl 4-aminoazepane-1-carboxylate
Introduction
tert-Butyl 4-aminoazepane-1-carboxylate is a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. As a derivative of azepane, a seven-membered nitrogen-containing heterocycle, this compound provides a flexible and three-dimensional scaffold that is increasingly utilized in the design of novel therapeutic agents.[1] The presence of a primary amine allows for a wide array of subsequent chemical modifications, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability and enables selective reactivity. This guide details the fundamental properties, synthesis, and key applications of this important chemical intermediate.
Core Properties
The fundamental chemical and physical properties of tert-butyl 4-aminoazepane-1-carboxylate are summarized below. These identifiers and values are crucial for substance identification, experimental design, and safety assessments.
Chemical Identity
| Identifier | Value |
| IUPAC Name | tert-butyl 4-aminoazepane-1-carboxylate[2] |
| CAS Number | 196613-57-7[2][3] |
| Molecular Formula | C₁₁H₂₂N₂O₂[3] |
| Molecular Weight | 214.31 g/mol [3] |
| InChI Key | YCOKHOLOSGJEGL-UHFFFAOYSA-N[2][3] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(CC1)N[2] |
| Synonyms | 1-Boc-4-aminoazepane, 4-Amino-1-Boc-hexahydro-1H-azepine, tert-butyl 4-amino-1-azepanecarboxylate[2][3] |
Physicochemical Data
| Property | Value |
| Physical Form | White powder to colorless/yellow liquid[3] |
| Boiling Point | 296 °C at 760 mmHg[3] |
| Flash Point | 133 °C[3] |
| Purity | Typically ≥95%[3] |
| Storage Conditions | 2-8 °C, protect from light, store under inert atmosphere[3] |
Experimental Protocols
The following sections outline plausible methodologies for the synthesis, purification, and characterization of tert-butyl 4-aminoazepane-1-carboxylate. The synthesis is presented as a two-step process starting from a piperidine derivative.
Synthesis
The most logical synthetic route involves the preparation of the ketone intermediate, tert-butyl 4-oxoazepane-1-carboxylate, followed by reductive amination to yield the target primary amine.
Step 1: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate via Ring Expansion
This procedure is based on the reported large-scale industrial synthesis of the ketone intermediate, which involves the expansion of a six-membered ring to a seven-membered ring.[4]
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Objective: To synthesize tert-butyl 4-oxoazepane-1-carboxylate from tert-butyl piperidin-4-one-1-carboxylate.[4]
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Reagents & Equipment: tert-butyl piperidin-4-one-1-carboxylate, ethyl diazoacetate, a suitable Lewis acid catalyst, reaction vessel equipped for low-temperature control, magnetic stirrer, and standard laboratory glassware.
-
Methodology:
-
Dissolve tert-butyl piperidin-4-one-1-carboxylate in an appropriate anhydrous solvent (e.g., dichloromethane) in the reaction vessel and cool to a low temperature (e.g., -78 °C).
-
Slowly add the Lewis acid catalyst to the solution.
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Add ethyl diazoacetate dropwise to the cooled solution. The reaction is highly exothermic and gas evolution (N₂) will occur. Maintain strict temperature control.
-
Allow the reaction to stir at low temperature for several hours until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.
-
Quench the reaction carefully with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, tert-butyl 4-oxoazepane-1-carboxylate. This intermediate may be purified or used directly in the next step.[4]
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Step 2: Reductive Amination to Yield tert-Butyl 4-aminoazepane-1-carboxylate
This protocol converts the ketone intermediate into the target primary amine.
-
Objective: To convert the C4-keto group to an amino group.
-
Reagents & Equipment: tert-butyl 4-oxoazepane-1-carboxylate, an ammonia source (e.g., ammonium acetate or ammonia in methanol), a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), methanol or other suitable solvent, reaction flask, magnetic stirrer.
-
Methodology:
-
Dissolve tert-butyl 4-oxoazepane-1-carboxylate in methanol within the reaction flask.
-
Add the ammonia source in excess.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Slowly add the reducing agent to the mixture. Monitor for gas evolution if applicable.
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a dilute acid solution.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup, typically by basifying the solution with NaOH to deprotonate the amine and extracting the product into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic extracts, filter, and concentrate to yield the crude tert-butyl 4-aminoazepane-1-carboxylate.
-
Purification and Characterization
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Purification: The crude product is typically purified using silica gel column chromatography. A gradient elution system, such as dichloromethane and methanol (with a small amount of ammonium hydroxide to prevent the amine from streaking on the silica), is often effective.
-
Characterization: The identity and purity of the final compound are confirmed using standard analytical techniques. While specific spectra are proprietary to suppliers, characterization would include:
Visualized Workflows and Pathways
The following diagrams, rendered using DOT language, illustrate the key processes involving this compound.
Caption: A plausible two-step synthetic workflow for tert-butyl 4-aminoazepane-1-carboxylate.
Applications in Drug Development
The azepane scaffold is a valuable motif in medicinal chemistry, and tert-butyl 4-aminoazepane-1-carboxylate is a key intermediate for accessing novel chemical space.[1]
Scaffold for Neuropharmacological Agents
Derivatives of azepane have shown significant potential in neuropharmacology.[6][7] Specifically, N-substituted azepanes have been identified as potent inhibitors of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain.
-
Mechanism of Action: The norepinephrine transporter (NET) and dopamine transporter (DAT) are membrane proteins that mediate the reuptake of norepinephrine and dopamine from the synaptic cleft, terminating their signal. Inhibition of these transporters increases the concentration and duration of these neurotransmitters in the synapse, an action associated with antidepressant and stimulant effects.
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Role of the Scaffold: tert-Butyl 4-aminoazepane-1-carboxylate serves as the core scaffold. The primary amine at the C4 position can be functionalized (e.g., through benzylation) to create potent NET and DAT inhibitors.[6][7] This makes the compound a valuable starting point for developing new treatments for neuropsychiatric disorders.
Caption: Role as a scaffold for inhibitors of Dopamine (DAT) and Norepinephrine (NET) transporters.
Intermediate for Somatostatin Receptor Antagonists
The chiral (S)-enantiomer of this compound is specifically cited as a useful reagent for preparing selective somatostatin receptor 5 (SST5) antagonists.[8] SST5 is a G-protein coupled receptor involved in regulating hormone secretion, and its modulation is a target for various endocrine disorders.
Safety and Handling
tert-Butyl 4-aminoazepane-1-carboxylate is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.
GHS Hazard Information
| Pictogram | Code | Hazard Statement |
|
| GHS07 | Warning |
| H315 | Causes skin irritation[2][3] | |
| H319 | Causes serious eye irritation[2][3] | |
| H335 | May cause respiratory irritation[2][3] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Wear protective gloves (e.g., nitrile).
-
Wear chemical safety goggles or a face shield.
-
Wear a lab coat.
-
-
Handling Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.
Conclusion
tert-Butyl 4-aminoazepane-1-carboxylate is a foundational building block for modern medicinal chemistry. Its well-defined structure, coupled with the synthetic accessibility of its azepane core and the versatility of its primary amine handle, makes it an invaluable tool for developing novel molecular entities. Its demonstrated utility in creating potent neuropharmacological agents and other targeted therapeutics underscores its importance for researchers and scientists in the field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-aminoazepane-1-carboxylate | 196613-57-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 196613-57-7|tert-Butyl 4-aminoazepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
- 8. pharmaffiliates.com [pharmaffiliates.com]
